3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile
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Overview
Description
3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile, also known as TAK-779, is a potent and selective antagonist of the chemokine receptor CCR5. This molecule has been extensively studied for its potential use in the treatment of HIV and other inflammatory diseases. In
Mechanism of Action
3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile works by binding to the CCR5 receptor and preventing the binding of its natural ligands, such as the chemokines RANTES, MIP-1α, and MIP-1β. This prevents the recruitment of immune cells to sites of inflammation, reducing inflammation and tissue damage. This compound has also been shown to inhibit the entry of HIV into target cells, as the virus requires the CCR5 receptor to enter cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory effects in preclinical models of inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and colitis. In addition, this compound has been shown to reduce the viral load in preclinical models of HIV, and has been tested in clinical trials for its potential use in the treatment of HIV. This compound has also been shown to have minimal toxicity in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile is its potency and selectivity for the CCR5 receptor, making it a useful tool for studying the role of this receptor in inflammation and disease. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, this compound has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile. One area of interest is the potential use of this compound in the treatment of other inflammatory diseases, such as psoriasis and asthma. Another area of interest is the development of more potent and selective CCR5 antagonists, which could have improved efficacy and fewer side effects. Finally, the use of this compound in combination with other drugs, such as antiretroviral therapy for HIV, could lead to improved outcomes for patients.
Synthesis Methods
The synthesis of 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile involves a series of steps, starting with the preparation of 3-amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with 2,4-dicyanopyridine to yield this compound. The overall yield of this synthesis is around 10%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has been extensively studied for its potential use in the treatment of HIV and other inflammatory diseases. The chemokine receptor CCR5 is involved in the recruitment of immune cells to sites of inflammation, and blocking this receptor can reduce inflammation and tissue damage. This compound has been shown to be a potent and selective antagonist of CCR5, and has been tested in preclinical models of HIV and other inflammatory diseases.
Properties
Molecular Formula |
C18H15N3O |
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Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-amino-4-cyclopropyl-6-(4-methoxyphenyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C18H15N3O/c1-22-13-6-4-12(5-7-13)15-8-14(11-2-3-11)16(9-19)18(21)17(15)10-20/h4-8,11H,2-3,21H2,1H3 |
InChI Key |
PRBXKDGZUYHJIK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3CC3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3CC3 |
Origin of Product |
United States |
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